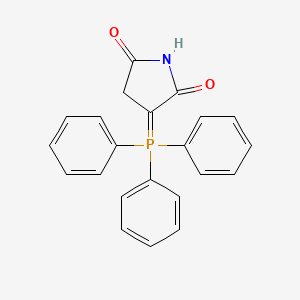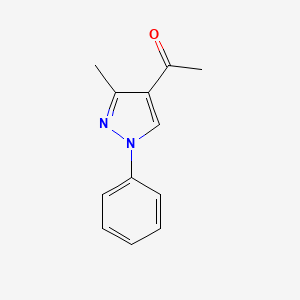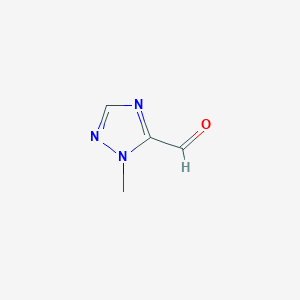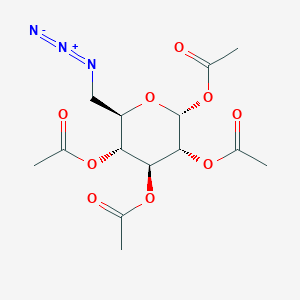
1-(3-Nitropyridin-2-YL)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Nitropyridin-2-YL)piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a nitropyridine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and nitropyridine groups in its structure allows for a range of chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as p70s6kβ . Kinases play a crucial role in cellular signaling, and their dysregulation can lead to various diseases, including cancer .
Mode of Action
It’s likely that the compound interacts with its targets by binding to the active site, thereby inhibiting the kinase’s activity . This inhibition can lead to changes in cellular signaling pathways, affecting cell growth and proliferation .
Biochemical Pathways
For instance, the inhibition of p70S6Kβ can affect the mTOR pathway, which is critical for cell growth and metabolism .
Result of Action
The molecular and cellular effects of 1-(3-Nitropyridin-2-YL)piperidin-4-amine’s action would depend on the specific targets and pathways it affects. Generally, kinase inhibitors can lead to reduced cell proliferation and induced cell death in cancer cells .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact a compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitropyridin-2-YL)piperidin-4-amine typically involves the nitration of a pyridine derivative followed by the introduction of the piperidine ring. One common method involves the reaction of 3-nitropyridine with piperidine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potentially hazardous nature of the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitropyridin-2-YL)piperidin-4-amine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperidine ring can be oxidized to form corresponding ketones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Reduction: The primary amine derivative.
Substitution: Various substituted pyridine derivatives.
Oxidation: Piperidinone or other oxidized products.
Scientific Research Applications
1-(3-Nitropyridin-2-YL)piperidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Nitropyridin-2-YL)piperidin-4-one
- 1-(3-Nitropyridin-2-YL)piperidin-4-ol
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)piperidine
Uniqueness
1-(3-Nitropyridin-2-YL)piperidin-4-amine is unique due to the combination of the nitropyridine and piperidine moieties, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-3-6-13(7-4-8)10-9(14(15)16)2-1-5-12-10/h1-2,5,8H,3-4,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUXRHMWVBPLJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=C(C=CC=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

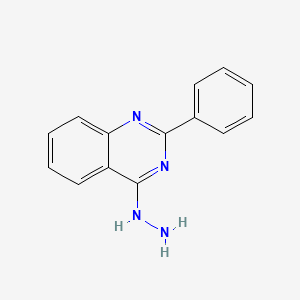



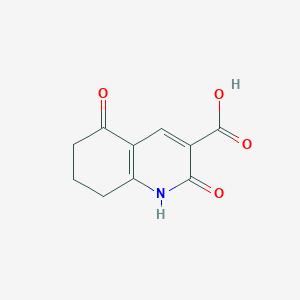


![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
